molecular formula C7H12N2OS B13287571 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Cat. No.: B13287571
M. Wt: 172.25 g/mol
InChI Key: MAIPOWKYXJDUHH-UHFFFAOYSA-N
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Description

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 2-chloro-1-(thiazol-5-yl)ethanone with an amine, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-((Thiazol-5-ylmethyl)amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-((Thiazol-5-ylmethyl)amino)propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-6(4-10)9-3-7-2-8-5-11-7/h2,5-6,9-10H,3-4H2,1H3

InChI Key

MAIPOWKYXJDUHH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CN=CS1

Origin of Product

United States

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